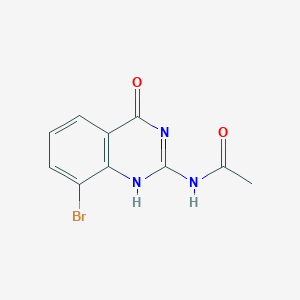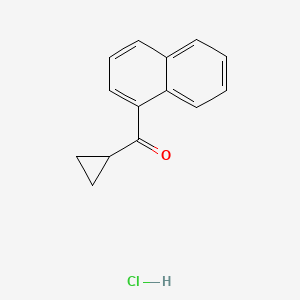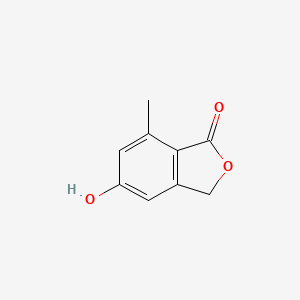
6-Bromopyridine-2-sulfonamide HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromopyridine-2-sulfonamide HCl: is a chemical compound with the molecular formula C5H5BrN2O2S·HCl It is a derivative of pyridine, featuring a bromine atom at the 6th position and a sulfonamide group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridine-2-sulfonamide HCl typically involves the halogen-metal exchange reaction followed by sulfonylation and amidation. One common method starts with 2,6-dibromopyridine, which undergoes halogen-metal exchange using a Grignard reagent or organolithium compound. The resulting intermediate is then reacted with sulfuryl chloride to form the sulfonyl chloride derivative. Finally, the sulfonyl chloride is treated with an amine to yield 6-Bromopyridine-2-sulfonamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 6-Bromopyridine-2-sulfonamide HCl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Chemistry: 6-Bromopyridine-2-sulfonamide HCl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
作用机制
The mechanism of action of 6-Bromopyridine-2-sulfonamide HCl involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
相似化合物的比较
6-Chloropyridine-2-sulfonamide: Similar structure but with a chlorine atom instead of bromine.
2-Sulfonamidopyridine: Lacks the halogen substituent.
6-Bromopyridine-2-carboxamide: Similar structure but with a carboxamide group instead of sulfonamide.
Uniqueness: 6-Bromopyridine-2-sulfonamide HCl is unique due to the presence of both a bromine atom and a sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
6-bromopyridine-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S.ClH/c6-4-2-1-3-5(8-4)11(7,9)10;/h1-3H,(H2,7,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIOGKIPIMGODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,10-bis(trimethylsilyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one](/img/structure/B8132573.png)


![4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid](/img/structure/B8132599.png)



![2-amino-1,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one](/img/structure/B8132664.png)


![8-bromo-1,11-dihydropyrimido[4,5-a]carbazol-2-one](/img/structure/B8132682.png)

![7-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B8132692.png)

